1-(2-Bromoethyl)-4-methylpiperidine hydrobromide
Description
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide (CAS: Not explicitly provided; structurally related to compounds in –13) is a brominated piperidine derivative. It consists of a piperidine ring substituted with a methyl group at the 4-position and a bromoethyl (-CH2CH2Br) side chain. The hydrobromide salt enhances its stability and solubility in polar solvents. This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly for alkylation reactions or as a precursor to more complex heterocycles .
Properties
IUPAC Name |
1-(2-bromoethyl)-4-methylpiperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQPLXFNVFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide typically involves the reaction of 4-methylpiperidine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines, depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include the corresponding amines.
Scientific Research Applications
Synthetic Intermediate in Drug Development
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of piperidine moieties into larger molecules, which is crucial for developing new drugs targeting specific biological pathways.
- Synthesis of Opioid Analogs : The compound has been utilized in synthesizing analogs of opioids, which are important for pain management. Research indicates that derivatives of piperidine can exhibit high affinity for μ-opioid receptors, making them potential candidates for analgesic drugs .
- Preparation of Anticancer Agents : The compound has also been explored as an intermediate in the synthesis of anticancer agents. Modifications to the piperidine structure can yield compounds that demonstrate cytotoxicity against various cancer cell lines, thereby contributing to the development of targeted cancer therapies .
Pharmacological Properties
The pharmacological profile of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide highlights its potential therapeutic applications:
- Receptor Binding Affinity : Studies have shown that derivatives of this compound can interact with neurotransmitter receptors, influencing their activity. For example, modifications to the piperidine ring can enhance binding affinity to dopamine and serotonin receptors, which is relevant for treating psychiatric disorders .
- CYP Enzyme Interaction : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a lower likelihood of drug-drug interactions when used in combination therapies . This property is critical in polypharmacy scenarios often encountered in clinical settings.
Biological Research Applications
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide finds utility beyond medicinal chemistry; it is also valuable in biological research:
- Cell Culture Studies : This compound has been employed as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the physiological range (6-8.5). Such buffering capacity is essential for experiments involving cellular metabolism and drug efficacy .
- Neuroscience Research : Due to its ability to penetrate the blood-brain barrier (BBB), it is being investigated for its effects on central nervous system (CNS) functions. Understanding how this compound interacts with CNS receptors can lead to advancements in treating neurological disorders .
Data Summary Table
Case Studies and Research Findings
- Opioid Analog Synthesis : A study demonstrated that modifying the piperidine structure could yield compounds with improved analgesic properties compared to traditional opioids, suggesting a pathway for developing safer pain management alternatives .
- Anticancer Activity : Research highlighted the synthesis of piperidine derivatives that showed significant cytotoxicity against breast cancer cell lines, indicating potential for further development into therapeutic agents .
- Neuroscience Applications : Investigations into the effects of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide on neurotransmitter systems have shown promise in understanding mechanisms underlying mood disorders and addiction .
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing new compounds.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 1-(2-bromoethyl)-4-methylpiperidine hydrobromide and analogous brominated amines:
Reactivity and Stability
- Steric Effects : The 4-methyl group in 1-(2-bromoethyl)-4-methylpiperidine hydrobromide reduces reactivity compared to unsubstituted analogs (e.g., 1-(2-bromoethyl)piperidine hydrobromide) due to steric hindrance .
- Salt Form : Hydrobromide salts (e.g., 1-(2-bromoethyl)-4-methylpiperidine hydrobromide) generally exhibit better crystallinity and stability than free bases, facilitating purification .
- Temperature Sensitivity : Bromoethylamines like 2-bromoethylamine hydrobromide (CAS 2576-47-8) decompose at elevated temperatures (>180°C), limiting their utility in high-temperature reactions .
Research Findings and Mechanistic Insights
Catalytic Dehydrogenation Comparisons
- 4-Methylpiperidine Derivatives : Evidence from dehydrogenation studies (–5) shows that 4-methylpiperidine undergoes stepwise dehydrogenation to form 4-methylpyridine via intermediates (P1, P2, P3) using iridium catalysts. Brominated analogs like 1-(2-bromoethyl)-4-methylpiperidine hydrobromide may exhibit altered reactivity due to electron-withdrawing bromine .
- Temperature Dependence : Higher temperatures (300–350°C) favor full dehydrogenation to aromatized products (e.g., 4-methylpyridine), a trend likely applicable to brominated derivatives .
Selectivity and Byproduct Formation
- Intermediate Trapping: Bromoethyl groups in 1-(2-bromoethyl)-4-methylpiperidine hydrobromide could stabilize dehydrogenation intermediates, reducing selectivity for fully aromatized products compared to non-brominated analogs .
- Leaching and Stability : Iridium catalysts used in dehydrogenation show metal leaching at >300°C, suggesting brominated compounds may require lower-temperature protocols to preserve catalytic activity .
Biological Activity
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(2-Bromoethyl)-4-methylpiperidine hydrobromide is a piperidine derivative characterized by a bromoethyl group at the 1-position and a methyl group at the 4-position of the piperidine ring. The chemical formula can be represented as CHBrN. Its structure allows for various interactions with biological targets, making it a candidate for studies in drug development.
Antimicrobial Properties
Research has indicated that piperidine derivatives, including 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide, exhibit antimicrobial activity. A study focusing on similar compounds demonstrated that modifications in the piperidine structure can enhance their efficacy against various bacterial strains. The presence of halogen substituents, such as bromine, often contributes to increased antimicrobial potency due to enhanced lipophilicity and membrane penetration capabilities .
Anti-inflammatory Effects
Piperidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages. This suggests that 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide may possess similar anti-inflammatory effects, potentially useful in treating inflammatory diseases .
The biological activity of 1-(2-Bromoethyl)-4-methylpiperidine hydrobromide is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The bromoethyl group may participate in nucleophilic substitution reactions, while the piperidine ring can modulate receptor binding affinity. This dual mechanism allows the compound to exert diverse biological effects, including inhibition of microbial growth and modulation of inflammatory responses .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on piperidine derivatives to identify key structural features that influence biological activity. For instance, studies have shown that the introduction of electron-withdrawing groups enhances antimicrobial potency, while variations in the alkyl chain length can affect anti-inflammatory activity .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 1-(2-Bromoethyl)-4-methylpiperidine | 15-25 | Antimicrobial |
| Piperidine Derivative A | 10-20 | Anti-inflammatory |
| Piperidine Derivative B | 5-15 | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
